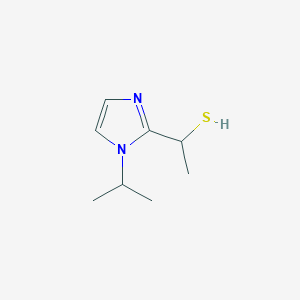
1-(1-isopropyl-1H-imidazol-2-yl)ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Isopropyl-1H-imidazol-2-yl)ethanethiol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an isopropyl group attached to the nitrogen atom at position 1 of the imidazole ring and an ethanethiol group attached to the carbon atom at position 2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanethiol can be achieved through various synthetic routes. One common method involves the alkylation of 1H-imidazole with isopropyl bromide to form 1-isopropyl-1H-imidazole. This intermediate is then subjected to a thiolation reaction with ethanethiol in the presence of a base such as sodium hydride or potassium tert-butoxide to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
1-(1-Isopropyl-1H-imidazol-2-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Thioethers, thioesters.
科学的研究の応用
1-(1-Isopropyl-1H-imidazol-2-yl)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of catalysts and materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanethiol involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function and signaling pathways.
類似化合物との比較
1-(1-Isopropyl-1H-imidazol-2-yl)ethanethiol can be compared with other imidazole derivatives, such as:
1-(1H-imidazol-2-yl)ethanethiol: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-(1-isopropyl-1H-imidazol-2-yl)methanamine: Contains an amine group instead of a thiol group, leading to different reactivity and applications.
1-(1-isopropyl-1H-imidazol-2-yl)ethanone:
The uniqueness of this compound lies in its combination of an imidazole ring, an isopropyl group, and a thiol group, providing a distinct set of chemical and biological properties that can be exploited in various applications.
特性
分子式 |
C8H14N2S |
|---|---|
分子量 |
170.28 g/mol |
IUPAC名 |
1-(1-propan-2-ylimidazol-2-yl)ethanethiol |
InChI |
InChI=1S/C8H14N2S/c1-6(2)10-5-4-9-8(10)7(3)11/h4-7,11H,1-3H3 |
InChIキー |
PHOUEZBUSVOXFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CN=C1C(C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















